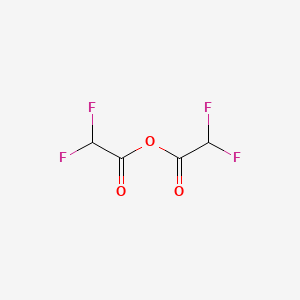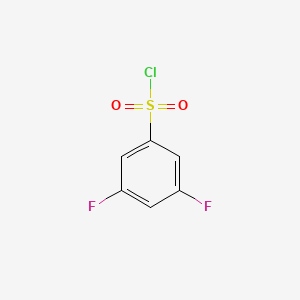
2-Fluoro-5-hydroxybenzoic acid
Vue d'ensemble
Description
2-Fluoro-5-hydroxybenzoic acid is a compound that can be inferred to have potential applications in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Although the provided papers do not directly discuss 2-fluoro-5-hydroxybenzoic acid, they do provide insights into the reactivity and utility of structurally related compounds. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for solid-phase synthesis of heterocyclic scaffolds, which suggests that 2-fluoro-5-hydroxybenzoic acid could also serve as a precursor for similar synthetic applications .
Synthesis Analysis
The synthesis of related fluorinated benzoic acid derivatives often involves multistep reactions, including protection/deprotection of functional groups, halogenation, nitration, esterification, and reduction . For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is synthesized from a chlorofluorobenzoic acid precursor through a series of reactions with an overall yield of 70% . Similarly, 2-fluoro-6-iodobenzoic acid is synthesized from 2-amino-6-fluorobenzoic acid, indicating that amino groups can be functionalized to introduce other substituents such as iodine . These methods could potentially be adapted for the synthesis of 2-fluoro-5-hydroxybenzoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acids is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For instance, the presence of fluorine can increase the acidity of the benzoic acid and affect the hydrogen bonding capabilities . The polymorphism observed in the co-crystal of 5-fluorouracil and 4-hydroxybenzoic acid demonstrates the importance of molecular interactions in defining the solid-state structure . These insights are relevant for understanding the molecular structure of 2-fluoro-5-hydroxybenzoic acid and its potential for forming co-crystals or polymorphs.
Chemical Reactions Analysis
Fluorinated benzoic acids participate in various chemical reactions, often serving as intermediates for the synthesis of more complex molecules. The reactivity of the carboxylic acid group allows for the formation of esters, amides, and other derivatives . The halogen atoms, such as fluorine, can also be involved in substitution reactions, as seen in the synthesis of lanthanide complexes with 2-fluorobenzoic acid . These reactions are indicative of the types of chemical transformations that 2-fluoro-5-hydroxybenzoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acids are influenced by their molecular structure. The introduction of fluorine atoms can affect the boiling point, melting point, solubility, and acidity of the compound . For example, the thermal behavior of lanthanide complexes with 2-fluorobenzoic acid shows that these complexes are thermally stable up to 450 K . The polymorphism of co-crystals involving 4-hydroxybenzoic acid indicates that solvent polarity can influence the grinding outcomes and stability of different forms . These properties are essential for the practical application and handling of 2-fluoro-5-hydroxybenzoic acid in various contexts.
Applications De Recherche Scientifique
-
Chemical Synthesis
-
Plant Biology
- Hydroxybenzoic acids, which include 2-Fluoro-5-hydroxybenzoic acid, can act as plant allelochemicals .
- These compounds can inhibit seed germination and root growth by restraining the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism .
- They can also reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
- The outcomes of these experiments would typically be a reduction in seed germination, root growth, ion uptake, photosynthesis, and water transpiration, as well as damage to proteins and DNA .
-
Pharmaceutical Industry
-
Inhibitors of Hepatitis C Virus Polymerase
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNFABVUVHWEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379054 | |
| Record name | 2-fluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-hydroxybenzoic acid | |
CAS RN |
51446-30-1 | |
| Record name | 2-Fluoro-5-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51446-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














